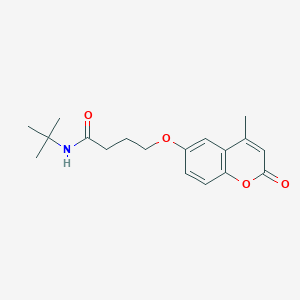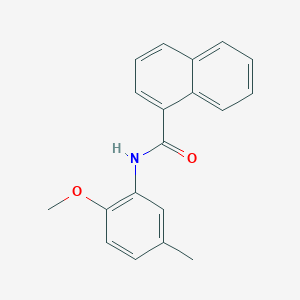
N-(2-methoxy-5-methylphenyl)naphthalene-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Methoxy-5’-methyl-1-naphthanilide is an organic compound with the molecular formula C19H17NO2 and a molecular weight of 291.353 g/mol . It is a derivative of naphthalene, characterized by the presence of methoxy and methyl groups on the naphthalene ring, along with an anilide functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-methoxy-5’-methyl-1-naphthanilide typically involves the reaction of 2-methoxy-5-methylnaphthalene with aniline under specific conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the anilide bond. Common solvents used in this synthesis include ethanol or methanol, and the reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of 2’-methoxy-5’-methyl-1-naphthanilide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The purity of the final product is ensured through various purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2’-Methoxy-5’-methyl-1-naphthanilide undergoes several types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidative conditions.
Reduction: The anilide group can be reduced to form the corresponding amine.
Substitution: The methoxy and methyl groups can undergo electrophilic substitution reactions, especially in the presence of strong electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophiles like bromine (Br2) and sulfuric acid (H2SO4) are commonly employed.
Major Products Formed
Oxidation: Formation of 2’-hydroxy-5’-methyl-1-naphthanilide.
Reduction: Formation of 2’-methoxy-5’-methyl-1-naphthylamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2’-Methoxy-5’-methyl-1-naphthanilide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes and pigments due to its stable chromophore.
Mécanisme D'action
The mechanism of action of 2’-methoxy-5’-methyl-1-naphthanilide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The methoxy and methyl groups play a crucial role in its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2’-Methoxy-1-naphthanilide
- 5’-Methyl-1-naphthanilide
- 2’-Hydroxy-5’-methyl-1-naphthanilide
Uniqueness
2’-Methoxy-5’-methyl-1-naphthanilide is unique due to the presence of both methoxy and methyl groups on the naphthalene ring, which significantly influences its chemical reactivity and biological activity. This combination of functional groups is not commonly found in other naphthanilide derivatives, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C19H17NO2 |
|---|---|
Poids moléculaire |
291.3 g/mol |
Nom IUPAC |
N-(2-methoxy-5-methylphenyl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C19H17NO2/c1-13-10-11-18(22-2)17(12-13)20-19(21)16-9-5-7-14-6-3-4-8-15(14)16/h3-12H,1-2H3,(H,20,21) |
Clé InChI |
MPTIFKHRWSKOLT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



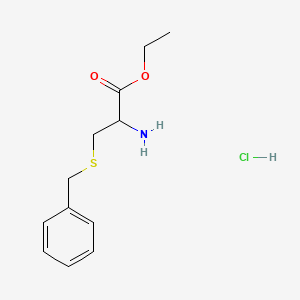
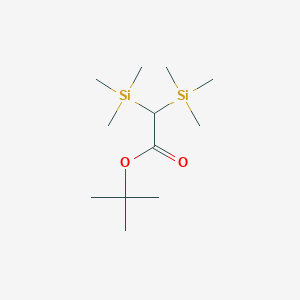
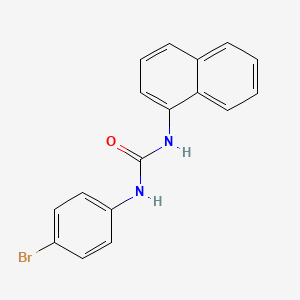
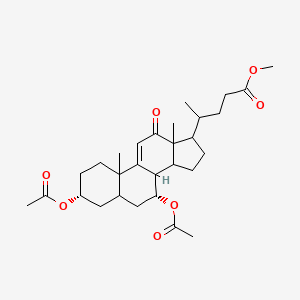
![2,4-dichloro-N'-[(E)-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}methylidene]benzohydrazide](/img/structure/B15075186.png)
![2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate](/img/structure/B15075187.png)
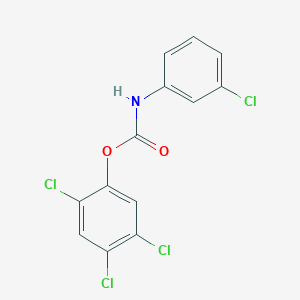
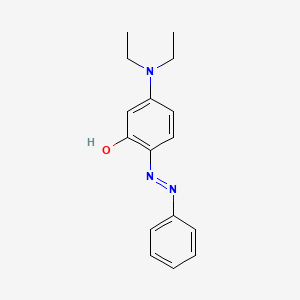
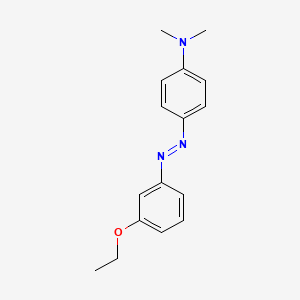
![2-[(2-Nitrophenyl)carbamoyl]benzoic acid](/img/structure/B15075218.png)


